molecular formula C22H22N4O3S B307915 6-(4-Methoxy-3-methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(4-Methoxy-3-methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B307915
M. Wt: 422.5 g/mol
InChI Key: WRHSLNWEGPMRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxy-3-methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is commonly referred to as MMB-2201 and belongs to the class of synthetic cannabinoids.

Mechanism of Action

MMB-2201 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. The compound binds to these receptors and activates them, leading to a range of physiological effects. MMB-2201 has been shown to have a higher affinity for CB1 receptors than CB2 receptors. The activation of CB1 receptors by MMB-2201 leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
MMB-2201 has been shown to have a range of biochemical and physiological effects. The compound has been reported to induce hypothermia, reduce locomotor activity, and cause catalepsy in animal models. MMB-2201 has also been shown to alter the levels of various neurotransmitters in the brain, including dopamine, serotonin, and noradrenaline.

Advantages and Limitations for Lab Experiments

MMB-2201 has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. MMB-2201 is also highly potent, making it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. However, MMB-2201 has several limitations. The compound is highly lipophilic, making it difficult to dissolve in water-based solutions. MMB-2201 is also a Schedule I controlled substance in many countries, making it difficult to obtain for research purposes.

Future Directions

There are several future directions for the study of MMB-2201. One area of research is the development of new synthetic cannabinoids that are more selective for CB1 or CB2 receptors. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. Additionally, the potential therapeutic applications of synthetic cannabinoids, including MMB-2201, for the treatment of various medical conditions, such as chronic pain and anxiety, warrant further investigation.
Conclusion
MMB-2201 is a synthetic cannabinoid that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been extensively studied for its potential applications in analytical chemistry and pharmacology. MMB-2201 acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and has a range of biochemical and physiological effects. While MMB-2201 has several advantages for lab experiments, it also has several limitations. Further research is needed to fully understand the potential applications of MMB-2201 and other synthetic cannabinoids.

Synthesis Methods

The synthesis of MMB-2201 involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiourea to form the corresponding thiosemicarbazide. The thiosemicarbazide is then reacted with 7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine to form MMB-2201. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

MMB-2201 has been extensively studied for its potential applications in scientific research. The compound has been used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in biological samples. MMB-2201 has also been used in pharmacological studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes.

properties

Product Name

6-(4-Methoxy-3-methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

1-[6-(4-methoxy-3-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C22H22N4O3S/c1-5-18(27)26-16-9-7-6-8-15(16)19-20(23-22(30-4)25-24-19)29-21(26)14-10-11-17(28-3)13(2)12-14/h6-12,21H,5H2,1-4H3

InChI Key

WRHSLNWEGPMRHM-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4)OC)C

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.